molecular formula C19H14O4 B12560347 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid CAS No. 166983-93-3

6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid

Cat. No.: B12560347
CAS No.: 166983-93-3
M. Wt: 306.3 g/mol
InChI Key: BCRNAQXCLAFUJS-UHFFFAOYSA-N
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Description

6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid is an organic compound characterized by its unique structure, which includes an acetyloxy group, a phenyl group, and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid typically involves the acylation of 5-phenylnaphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form a carboxyl group.

    Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 6-Carboxy-5-phenylnaphthalene-2-carboxylic acid.

    Reduction: 6-(Acetyloxy)-5-cyclohexylnaphthalene-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The phenyl and naphthalene groups can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-phenylnaphthalene-2-carboxylic acid: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.

    6-(Methoxy)-5-phenylnaphthalene-2-carboxylic acid: Contains a methoxy group instead of an acetyloxy group, leading to different reactivity and applications.

    5-Phenylnaphthalene-2-carboxylic acid: Lacks the acetyloxy group entirely, resulting in different chemical properties and uses.

Uniqueness

6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid is unique due to the presence of the acetyloxy group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

166983-93-3

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

6-acetyloxy-5-phenylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H14O4/c1-12(20)23-17-10-8-14-11-15(19(21)22)7-9-16(14)18(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22)

InChI Key

BCRNAQXCLAFUJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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